![molecular formula C29H31BrF3N3O2 B13057436 Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate](/img/structure/B13057436.png)
Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a bromine atom, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the quinoline ring.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Bipiperidinylmethyl Group: The bipiperidinylmethyl group is synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Trifluoromethyl iodide, N-bromosuccinimide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Pharmacology: The compound is evaluated for its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used as a probe to study cellular pathways and molecular mechanisms in biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of kinases or phosphatases, leading to altered cellular signaling and gene expression. Additionally, the compound’s ability to cross the blood-brain barrier makes it a potential candidate for targeting central nervous system disorders.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: A natural product with anticancer properties, featuring a quinoline-based structure.
Quinidine: An antiarrhythmic agent with a quinoline core, used to treat cardiac arrhythmias.
The uniqueness of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C29H31BrF3N3O2 |
|---|---|
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
methyl 7-bromo-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C29H31BrF3N3O2/c1-38-28(37)26-23-9-8-21(30)17-25(23)34-27(19-6-5-7-20(16-19)29(31,32)33)24(26)18-35-14-10-22(11-15-35)36-12-3-2-4-13-36/h5-9,16-17,22H,2-4,10-15,18H2,1H3 |
InChI-Schlüssel |
XZWZVEOSURXGNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC2=C1C=CC(=C2)Br)C3=CC(=CC=C3)C(F)(F)F)CN4CCC(CC4)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


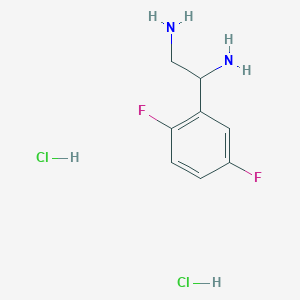
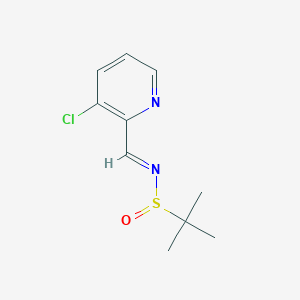
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
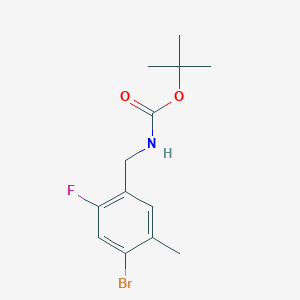
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
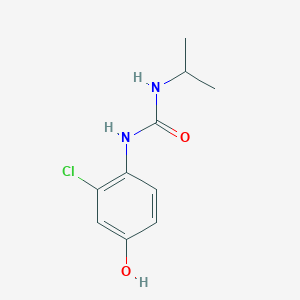
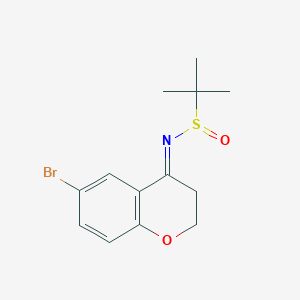
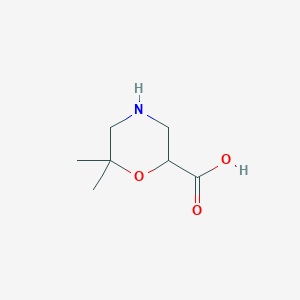
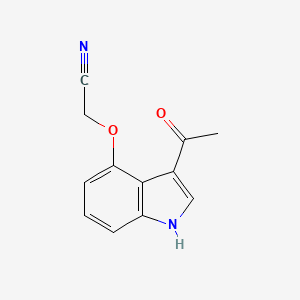
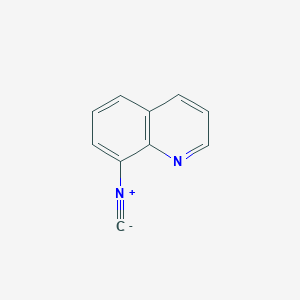
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13057434.png)
